molecular formula C9H17ClO B13156279 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane

1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane

Cat. No.: B13156279
M. Wt: 176.68 g/mol
InChI Key: AJVYHKHLBCILOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane is an organic compound with the molecular formula C₉H₁₇ClO. This compound is characterized by a cyclopropane ring substituted with a tert-butoxy group and a chloromethyl group. It is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

The synthesis of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with tert-butyl alcohol and chloromethyl reagents. Industrial production methods often employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the chloromethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane can be compared with similar compounds such as:

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-(chloromethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclopropane

InChI

InChI=1S/C9H17ClO/c1-8(2,3)11-7-9(6-10)4-5-9/h4-7H2,1-3H3

InChI Key

AJVYHKHLBCILOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.